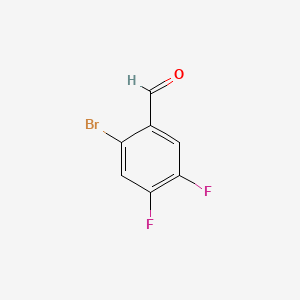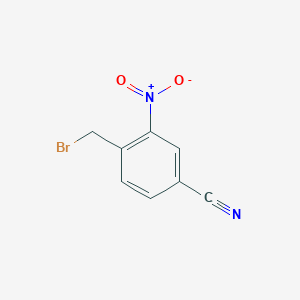
4-(溴甲基)-3-硝基苯甲腈
概述
描述
4-(Bromomethyl)-3-nitrobenzonitrile is an organic compound with the molecular formula C8H5BrN2O2 It is a derivative of benzonitrile, featuring a bromomethyl group at the 4-position and a nitro group at the 3-position of the benzene ring
科学研究应用
4-(Bromomethyl)-3-nitrobenzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of ligands and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential antitumor agents and other therapeutic compounds due to its ability to undergo various chemical transformations.
Material Science: It is utilized in the synthesis of functional materials, including polymers and dyes, due to its reactive bromomethyl and nitro groups.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
作用机制
Target of Action
4-(Bromomethyl)-3-nitrobenzonitrile is a chemical compound that is often used in laboratory settings for the synthesis of various substances . It’s important to note that the compound’s bromomethyl group could potentially undergo nucleophilic substitution reactions, suggesting that it might interact with biological macromolecules containing nucleophilic functional groups.
Mode of Action
Based on its structure, it can be inferred that it might participate in nucleophilic substitution reactions due to the presence of the bromomethyl group . In such reactions, a nucleophile, which could be a molecule in the target cell, would attack the carbon atom bonded to the bromine atom, leading to the formation of a new bond and the release of a bromide ion.
Biochemical Pathways
Given its potential reactivity, it could conceivably interfere with various biochemical pathways by reacting with nucleophilic functional groups present in biological macromolecules .
Result of Action
It’s important to note that any compound containing a bromomethyl group has the potential to react with biological macromolecules, which could lead to various cellular effects depending on the specific molecules and cells involved .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-nitrobenzonitrile typically involves the bromination of 4-methyl-3-nitrobenzonitrile. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
Industrial production methods for 4-(Bromomethyl)-3-nitrobenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final compound.
化学反应分析
Types of Reactions
4-(Bromomethyl)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is susceptible to nucleophilic attack, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Reduction: Hydrogenation over palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups replacing the bromomethyl group.
Reduction: 4-(Aminomethyl)-3-nitrobenzonitrile.
Oxidation: 4-(Carboxymethyl)-3-nitrobenzonitrile.
相似化合物的比较
Similar Compounds
4-Bromobenzonitrile: Lacks the nitro group, making it less reactive in redox reactions.
3-Nitrobenzonitrile: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.
4-(Chloromethyl)-3-nitrobenzonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and applications.
Uniqueness
4-(Bromomethyl)-3-nitrobenzonitrile is unique due to the presence of both bromomethyl and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.
属性
IUPAC Name |
4-(bromomethyl)-3-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-7-2-1-6(5-10)3-8(7)11(12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKRYMGLNZFYCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619836 | |
| Record name | 4-(Bromomethyl)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223512-70-7 | |
| Record name | 4-(Bromomethyl)-3-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
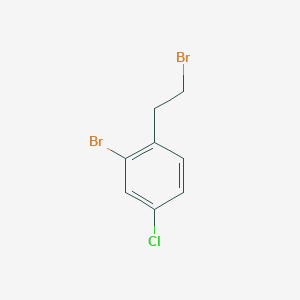

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)


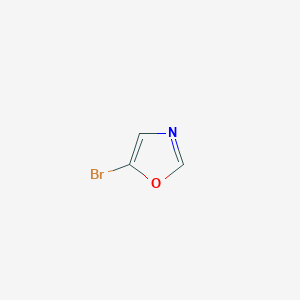
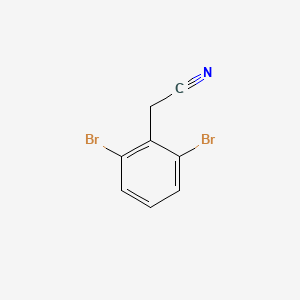
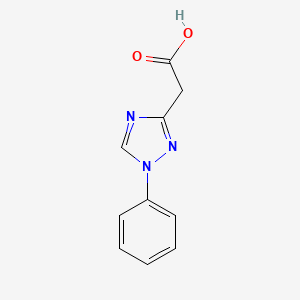
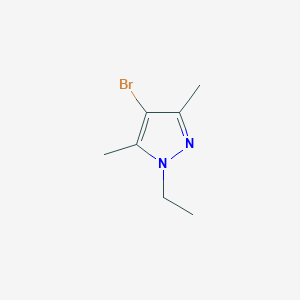
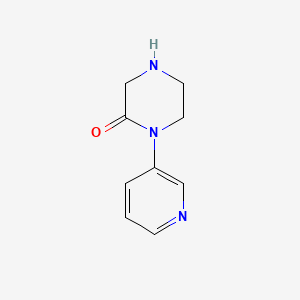
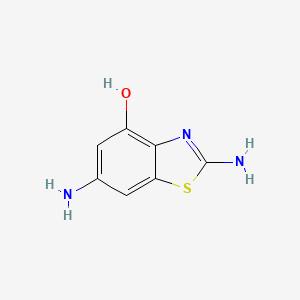
![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)
![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)
